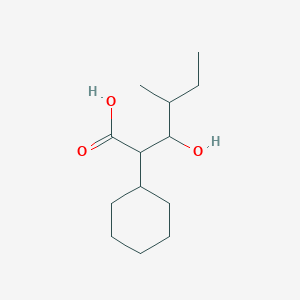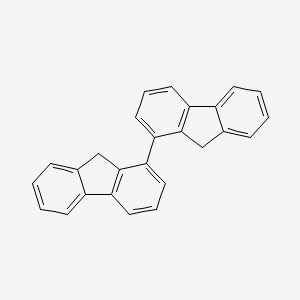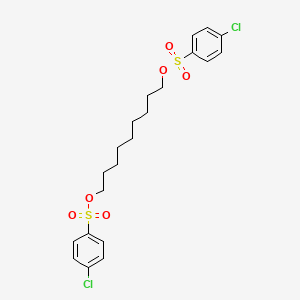
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate) is an organic compound with the molecular formula C21H26Cl2O6S2 It is a bis-sulfonate ester derived from nonane and 4-chlorobenzenesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nonane-1,9-diyl bis(4-chlorobenzenesulfonate) typically involves the reaction of nonane-1,9-diol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Nonane-1,9-diol+24-chlorobenzenesulfonyl chloride→Nonane-1,9-diyl bis(4-chlorobenzenesulfonate)+2HCl
Industrial Production Methods
Industrial production methods for nonane-1,9-diyl bis(4-chlorobenzenesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water and a base, the sulfonate ester can be hydrolyzed to yield nonane-1,9-diol and 4-chlorobenzenesulfonic acid.
Reduction: The compound can be reduced to form nonane-1,9-diol and 4-chlorobenzenesulfonate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Water and a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted nonane derivatives.
Hydrolysis: Nonane-1,9-diol and 4-chlorobenzenesulfonic acid.
Reduction: Nonane-1,9-diol and 4-chlorobenzenesulfonate.
Applications De Recherche Scientifique
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted nonane derivatives.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of nonane-1,9-diyl bis(4-chlorobenzenesulfonate) involves its ability to undergo nucleophilic substitution reactions. The sulfonate groups act as good leaving groups, allowing nucleophiles to attack the carbon atoms of the nonane backbone. This property makes it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate) can be compared with other similar compounds such as:
Nonane-1,9-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of chlorine atoms.
Decane-1,10-diyl bis(4-chlorobenzenesulfonate): Similar structure but with a longer carbon chain.
Nonane-1,9-diyl bis(4-bromobenzenesulfonate): Similar structure but with bromine atoms instead of chlorine.
Propriétés
Numéro CAS |
6634-73-7 |
|---|---|
Formule moléculaire |
C21H26Cl2O6S2 |
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
9-(4-chlorophenyl)sulfonyloxynonyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C21H26Cl2O6S2/c22-18-8-12-20(13-9-18)30(24,25)28-16-6-4-2-1-3-5-7-17-29-31(26,27)21-14-10-19(23)11-15-21/h8-15H,1-7,16-17H2 |
Clé InChI |
KFYBEHHRANYBGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)OCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)

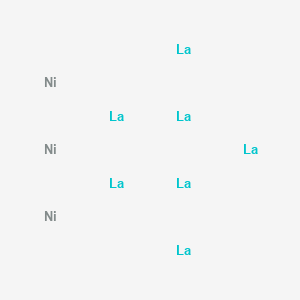
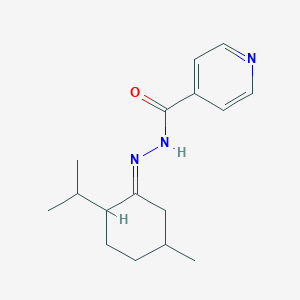
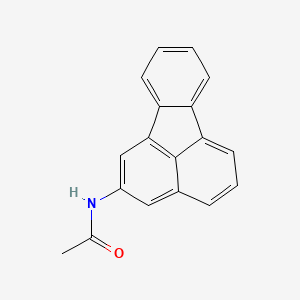
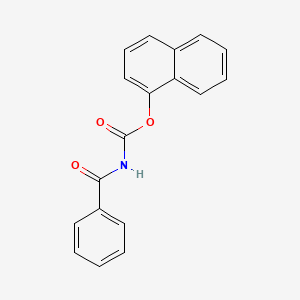
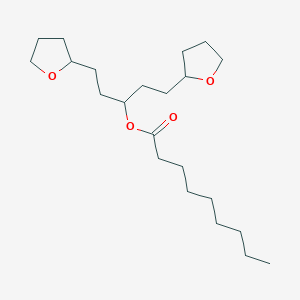
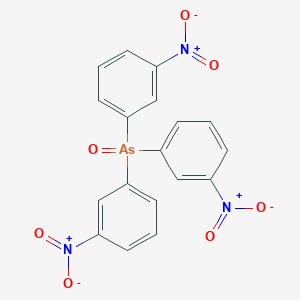
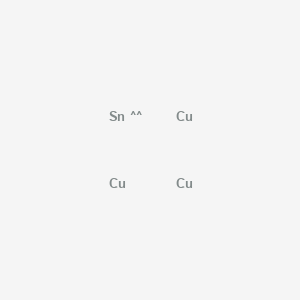
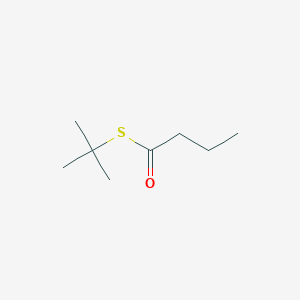
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
